N-(pyridin-3-ylmethyl)prop-2-yn-1-amine
Overview
Description
N-(pyridin-3-ylmethyl)prop-2-yn-1-amine is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Coordination Polymers and Supramolecular Architecture
N-(pyridin-3-ylmethyl)prop-2-yn-1-amine has been utilized in the construction of helical silver(I) coordination polymers. These polymers exhibit diverse cis-trans and trans-trans conformations, facilitating the construction of helical structures with significant solid-state luminescent emission intensities (Zhang et al., 2013). Additionally, these ligands have been used to form mercury supramolecular architectures, showcasing structural diversities influenced by ligand conformation and non-covalent interactions (Ye et al., 2016).
Catalysis and Synthesis
The compound is instrumental in the silver-catalyzed cycloisomerization of N-(prop-2-yn-1-yl)pyridine-2-amines, a practical method for synthesizing substituted 3-methylimidazo[1,2-a]pyridines (Chioua et al., 2013). It also finds application in the water-mediated synthesis of substituted imidazole [1,2-a]pyridines from deprotective N-(prop-2-yn-1-yl)pyridin-2-amines (Mohan et al., 2013).
Magnetic and Electronic Properties
Studies on manganese(II) complexes of ligands derived from this compound reveal insights into their structures and magnetism. These complexes have been analyzed for their potential antiferromagnetic interactions (Wu et al., 2004).
Biomimetic and Bioinspired Applications
The compound is used in the synthesis of bioinspired manganese(II) complexes. These complexes mimic the active site of manganese-dependent dioxygenase and are synthesized for grafting onto appropriate solid supports (Chaignon et al., 2014). Similarly, iron(III) complexes of N3O and N3O2 donor ligands have been studied as functional models for intradiol-cleaving catechol dioxygenases (Sundaravel et al., 2011).
Crystallographic Studies
Crystallographic studies of silver(I) coordination polymers based on this compound have provided insights into their structural characteristics. These studies show how the AgI atom adopts a slightly distorted linear coordination geometry, forming helical chains and two-dimensional supramolecular networks (Moon et al., 2015).
Safety and Hazards
Future Directions
The future directions for “N-(pyridin-3-ylmethyl)prop-2-yn-1-amine” could involve its use in the synthesis of manganese (II) complexes for grafting onto appropriate solid supports . These ligands mimic the 2-His-1-carboxylate facial chelation present in the active site of the manganese-dependent dioxygenase (MndD), while the alkyne side function allows grafting of the ligand onto an azido-functionalised support using “click chemistry” methodologies .
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)prop-2-yn-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-5-10-7-9-4-3-6-11-8-9/h1,3-4,6,8,10H,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKRXFQDBKTGKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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